molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8

2-Boc-2,5-diazaspiro[3.4]octane oxalate

Cat. No.: B567632
CAS No.: 1359655-69-8
M. Wt: 302.327
InChI Key: CKDFXVYACWODKL-UHFFFAOYSA-N
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Description

2-Boc-2,5-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2,5-diazaspiro[3.4]octane oxalate typically involves the annulation of cyclopentane and four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Boc-2,5-diazaspiro[3.4]octane oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-Boc-2,5-diazaspiro[3.4]octane oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Boc-2,5-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-2,5-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This combination of features makes it particularly useful in organic synthesis and medicinal chemistry, offering distinct advantages over similar compounds in terms of reactivity and stability .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDFXVYACWODKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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